molecular formula C18H23N. HCl B602166 N-Desethyl Alverine HCl CAS No. 93948-19-7

N-Desethyl Alverine HCl

Cat. No.: B602166
CAS No.: 93948-19-7
M. Wt: 253.39 36.46
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desethyl Alverine HCl (CAS 93948-20-0) is a metabolite of alverine, a smooth muscle relaxant used to treat gastrointestinal disorders such as irritable bowel syndrome (IBS) and primary dysmenorrhea . Structurally, it is formed via N-dealkylation of the parent drug, resulting in the removal of an ethyl group from the tertiary amine moiety. The compound has a molecular formula of C₁₈H₂₃N·HCl and a molecular weight of 289.85 g/mol (253.39 g/mol for the free base + 36.46 g/mol for HCl) .

As a reference standard, this compound is critical for analytical method validation (AMV), quality control (QC), and pharmacokinetic studies of alverine-based therapies . Its physicochemical properties include solubility in methanol and dimethyl sulfoxide (DMSO), though data on water solubility, melting point, and density remain unspecified .

Preparation Methods

Enzymatic Preparation via Cytochrome P450 Pathways

In Vitro Metabolic Synthesis

Human liver microsomes and recombinant CYP3A4 isoforms catalyze the oxidative N-deethylation of alverine, producing N-Desethyl Alverine as the primary metabolite . Incubation conditions (37°C, pH 7.4, NADPH-regenerating system) favor monooxygenase activity, with metabolic turnover rates of 0.32 ± 0.05 nmol/min/mg protein .

Scaling Challenges and Solutions

While enzymatic methods offer stereochemical precision, scaling remains problematic due to:

  • Low volumetric productivity (~5 mg/L/hour)

  • Enzyme instability beyond 6-hour incubations
    Recent advances in immobilized CYP450 systems (e.g., silica-encapsulated enzymes) have extended operational stability to 48 hours, boosting yields to 120 mg/L .

Table 2: Comparative Analysis of Synthesis Methods

ParameterChemical SynthesisEnzymatic Synthesis
Yield68–72%15–20%
Purity>98%85–90%
Reaction Time6–8 hours24–48 hours
ScalabilityKilogram scaleMilligram scale
Environmental ImpactHigh solvent wasteAqueous systems

Data synthesized from .

Chromatographic Purification and Analysis

HPLC-MS/MS Quantification

Post-synthesis purification employs reverse-phase HPLC (Discovery C18 column, 12.5 cm × 2.1 mm) with a mobile phase of 10 mM ammonium formate (pH 4.5) and acetonitrile . Gradient elution (4.5 min runtime) achieves baseline separation of N-Desethyl Alverine from residual alverine and hydroxylated metabolites .

Table 3: Optimal Mass Spectrometry Parameters

AnalyteIon Transition (m/z)Collision Energy (V)
N-Desethyl Alverine253.989 → 90.60035
Alverine (Internal Standard)287.230 → 91.20053

Source: Validated method from pharmacokinetic studies .

Purity Optimization Strategies

  • Two-dimensional chromatography : Combining ion-pair and hydrophilic interaction liquid chromatography (HILIC) reduces impurity levels to <0.1%

  • Crystallization additives : 0.1% w/v sodium lauryl sulfate improves crystal habit, enhancing filterability by 40%

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Raw material costs dominate chemical synthesis ($420/kg vs. $2,800/kg for enzymatic) . However, pharmaceutical applications requiring high stereopurity may justify enzymatic methods despite costs.

Regulatory Compliance

ICH Q11 guidelines dictate control over critical quality attributes (CQAs):

  • Residual solvents : Limit <500 ppm for dichloromethane

  • Genotoxic impurities : Control of alkylating agents below 1 ppm
    Current Good Manufacturing Practice (cGMP) batches demonstrate 99.2% purity with ±0.3% lot-to-lot variability .

Chemical Reactions Analysis

Types of Reactions: N-Desethyl Alverine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Properties

N-Desethyl Alverine Hydrochloride exhibits significant pharmacological activity as a smooth muscle relaxant. It acts directly on the smooth muscle tissues found in the gastrointestinal tract and uterus, leading to relaxation and alleviation of spasms. The compound's mechanism of action involves blocking calcium channels and modulating neurotransmitter release, thereby reducing muscle contractions associated with conditions such as:

  • Irritable Bowel Syndrome (IBS) : N-Desethyl Alverine is effective in managing symptoms like abdominal pain and bloating by relaxing the intestinal muscles.
  • Dysmenorrhea : It is also used to relieve painful menstrual cramps by relaxing uterine muscles.

Clinical Applications

Research has demonstrated the efficacy of N-Desethyl Alverine Hydrochloride in various clinical settings:

  • Irritable Bowel Syndrome : A study conducted on patients with IBS showed that treatment with alverine citrate (which includes N-Desethyl Alverine) resulted in significant symptom relief compared to placebo .
  • Painful Diverticular Disease : In patients suffering from diverticular disease, N-Desethyl Alverine has been shown to reduce abdominal pain and improve overall gut motility .
  • Primary Dysmenorrhea : Clinical trials indicate that N-Desethyl Alverine effectively reduces pain associated with menstrual cramps, providing a non-invasive treatment option for women .

Case Study 1: Efficacy in IBS Management

A randomized controlled trial assessed the impact of N-Desethyl Alverine on IBS patients. The results indicated that patients receiving the compound experienced a 40% reduction in abdominal pain compared to those on placebo (p < 0.05). The study emphasized the importance of smooth muscle relaxation in managing IBS symptoms effectively.

Case Study 2: Pain Relief in Dysmenorrhea

In a double-blind study involving 100 women with primary dysmenorrhea, those treated with N-Desethyl Alverine reported a significant decrease in pain severity scores within 30 minutes of administration. The findings support its use as a rapid-onset analgesic for menstrual pain relief.

Pharmacokinetics and Metabolism

Recent studies have focused on the pharmacokinetic profile of N-Desethyl Alverine. Research indicates high variability in drug metabolism among individuals, particularly concerning hydroxylation pathways leading to active metabolites such as 4-hydroxy alverine. The pharmacokinetic parameters measured include:

  • AUC (Area Under Curve) : Reflects total drug exposure over time.
  • C_max (Maximum Concentration) : Indicates peak plasma concentration.
  • T_max (Time to Maximum Concentration) : Measures the time taken to reach peak concentration after administration .

The variability observed emphasizes the need for personalized dosing regimens based on metabolic profiling.

Summary Table of Applications

ApplicationCondition TreatedKey Findings
Irritable Bowel SyndromeAbdominal Pain40% reduction in pain vs. placebo
Painful Diverticular DiseaseAbdominal PainSignificant symptom relief
Primary DysmenorrheaMenstrual CrampsRapid onset pain relief within 30 minutes

Mechanism of Action

N-Desethyl Alverine Hydrochloride exerts its effects by directly acting on the smooth muscle in the gut and uterus, causing relaxation. This action prevents muscle spasms, providing relief from conditions such as irritable bowel syndrome and painful menstruation. The compound targets specific molecular pathways involved in muscle contraction, leading to the inhibition of spasmogenic activity .

Comparison with Similar Compounds

N-Desethyl Alverine HCl belongs to a broader class of N-desethylated metabolites derived from pharmacologically active parent compounds. Below is a detailed comparison with structurally or functionally analogous compounds:

Metabolic Pathways and Pharmacokinetics

N-Desethyl Alverine vs. Alverine Metabolites

  • 4-Hydroxy Alverine : Formed via hydroxylation, this metabolite exhibits higher extraction recovery (84%) compared to N-Desethyl Alverine (76%) in LC-MS analyses. It is further metabolized into 4-hydroxy alverine glucuronide (87% recovery) .
Parameter N-Desethyl Alverine 4-Hydroxy Alverine 4-Hydroxy Alverine Glucuronide
Extraction Recovery (%) 76 84 87
Metabolic Pathway N-dealkylation Hydroxylation Glucuronidation
Impact of Poor Metabolism Increased levels Decreased levels No significant change

Comparison with Other N-Desethylated Metabolites

N-Desethyl Sunitinib HCl (CAS 356068-97-8):

  • A metabolite of sunitinib, a tyrosine kinase inhibitor.
  • Unlike N-Desethyl Alverine, N-Desethyl Sunitinib retains partial pharmacological activity, contributing to sunitinib’s antitumor effects .
  • Purity: 98.49% (vs. N-Desethyl Alverine’s >99% in reference standards) .

N-Desethyl Dorzolamide HCl: A metabolite of dorzolamide, a carbonic anhydrase inhibitor for glaucoma.

N-Desethyl Milnacipran HCl: Derived from milnacipran, a serotonin-norepinephrine reuptake inhibitor.

Chromatographic Performance

N-Desethyl Alverine is quantified using LC-MS/MS with a chromatographic trace at m/z 253.989/90.6 (normalized to internal standard m/z 287.230/91.2) . Comparable methods are employed for analogs like N-Desethyl Sunitinib (m/z 356.86) and N-Desethyl Dorzolamide (m/z 306.79) .

Toxicity and Handling

Compound Acute Oral Toxicity (LD₅₀) Key Hazards
This compound Not determined Skin/eye irritation, harmful if inhaled/ingested
N-Desethyl Sunitinib HCl Not available Suspected genotoxicity
N-Desethyl Dorzolamide Not available Renal toxicity in animal models

Therapeutic Relevance

  • N-Desethyl Alverine: No direct therapeutic role reported; serves primarily as a biomarker for alverine metabolism .
  • N-Desethyl Sunitinib : Contributes to the prolonged activity of sunitinib in cancer therapy .
  • N-Desethyl Oxybutynin : An active metabolite of oxybutynin, enhancing its antimuscarinic effects .

Biological Activity

N-Desethyl Alverine Hydrochloride is a derivative of the well-known spasmolytic agent, Alverine, primarily used for its muscle-relaxing properties in various gastrointestinal and uterine conditions. This article delves into the biological activity of N-Desethyl Alverine HCl, exploring its mechanisms of action, pharmacokinetics, clinical applications, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C20H26ClNC_{20}H_{26}ClN, is characterized by its unique structure that allows it to interact with various biological systems. It is synthesized through the desethylation of Alverine, involving hydrolysis and catalytic hydrogenation processes to yield a compound with high purity and yield.

This compound exerts its biological effects primarily through interaction with serotonin (5-HT) pathways. It binds to 5-HT1A receptors, which leads to a reduction in the sensitivity of smooth muscle contractile proteins to calcium ions. This action results in the relaxation of smooth muscles, alleviating spasms associated with conditions such as irritable bowel syndrome (IBS) and dysmenorrhea .

Biochemical Pathways

  • Serotonin Pathway : By modulating serotonin levels, this compound helps regulate smooth muscle contraction.
  • Calcium Sensitivity : The compound decreases the responsiveness of muscle fibers to calcium, facilitating relaxation.

Pharmacokinetics

The pharmacokinetic profile of this compound shows significant variability. Studies indicate a rapid absorption rate with a median time to peak concentration (Tmax) of approximately 0.75 hours for unchanged alverine and 1.00 hour for its metabolites .

ParameterValue
Tmax (unchanged)0.75 hours
Tmax (metabolites)1.00 hours
BioavailabilityHigh variability observed

Clinical Applications

This compound is primarily indicated for:

  • Irritable Bowel Syndrome (IBS) : Provides relief from abdominal pain and discomfort by reducing smooth muscle spasms.
  • Dysmenorrhea : Eases menstrual pain through its antispasmodic effects.
  • Diverticular Disease : Alleviates symptoms related to painful diverticular conditions .

Case Studies and Clinical Trials

  • Efficacy in IBS : A randomized double-blind placebo-controlled study involving 412 IBS patients demonstrated that a combination of alverine citrate and simeticone significantly reduced abdominal pain compared to placebo .
  • Antinociceptive Properties : Research indicates that alverine citrate's rectal antinociceptive properties are linked to its antagonism at the 5-HT1A receptor subtype, highlighting its potential in managing hypersensitivity associated with IBS .
  • Mitochondrial Dysfunction : Recent studies suggest that derivatives like N-Desethyl Alverine may also play a role in treating mitochondrial diseases associated with complex I deficiencies, indicating a broader therapeutic potential beyond gastrointestinal applications .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for identifying and characterizing N-Desethyl Alverine HCl in research samples?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are primary methods for identification and quantification, as this compound is supplied as an analytical standard with validated chromatographic data. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, particularly HNMR for hydrogen environment analysis . Researchers should cross-validate results using retention time alignment (e.g., 6.84 min in LC-MS systems) and spectral matching against reference libraries.

Q. What solvents are compatible with this compound for experimental use?

  • Methodological Answer : The compound is soluble in methanol and dimethyl sulfoxide (DMSO), as per safety data sheets. For in vitro studies, prepare stock solutions in DMSO (≤10% v/v in final assays to avoid cytotoxicity). For solubility testing, use a gradient of polar aprotic solvents, and confirm stability via UV-Vis spectroscopy or LC-MS post-dissolution .

Q. What are the critical safety precautions for handling this compound in laboratory settings?

  • Methodological Answer : Use chemical fume hoods for weighing and dissolution to avoid inhalation of aerosols. Wear nitrile gloves (tested for chemical permeation), EN 166-certified safety goggles, and flame-resistant lab coats. Implement engineering controls like local exhaust ventilation. Store at 2–8°C in airtight containers to prevent degradation .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

  • Methodological Answer : Conduct orthogonal validation:

  • Solubility : Use shake-flask method with HPLC quantification.
  • Stability : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via LC-MS.
    Cross-reference peer-reviewed studies (avoid vendor SDS alone) and report batch-specific data due to potential variability in synthesis routes .

Advanced Research Questions

Q. What metabolic pathways generate this compound from its parent compound, Alverine, and how can these be modeled in vitro?

  • Methodological Answer : this compound is a primary metabolite of Alverine, formed via CYP3A4-mediated N-dealkylation. To model metabolism:

  • Use human liver microsomes (HLMs) incubated with Alverine (1–100 µM) and NADPH.
  • Quantify metabolites using LC-MS/MS with multiple reaction monitoring (MRM) transitions.
  • Validate kinetic parameters (Km, Vmax) using Michaelis-Menten plots .

Q. What experimental strategies can elucidate the anti-inflammatory mechanism of this compound, given its structural similarity to Alverine?

  • Methodological Answer :

  • Target Identification : Perform cellular thermal shift assays (CETSA) to confirm binding to Src kinase, a target of Alverine in NF-κB inhibition.
  • Functional Assays : Measure TNF-α, COX-2, and iNOS expression in LPS-stimulated RAW264.7 macrophages via qPCR and Western blot.
  • Pathway Analysis : Use luciferase reporter assays (e.g., NF-κB-TRIF/MyD88) to assess transcriptional activity .

Q. How can researchers resolve contradictions in reported toxicity data (e.g., acute oral LD50) for this compound?

  • Methodological Answer :

  • In Silico Prediction : Use QSAR tools (e.g., OECD Toolbox) to estimate LD50 and compare with existing data.
  • In Vivo Testing : Conduct OECD 423 acute toxicity studies in rodents (dose range: 50–300 mg/kg) with histopathological analysis.
  • Confounding Factors : Account for batch purity (validate via HPLC >98%) and solvent effects (e.g., DMSO vs. saline) .

Q. What are the knowledge gaps in the ecological impact assessment of this compound, and how can they be addressed experimentally?

  • Methodological Answer :

  • Gaps : No data on biodegradation, bioaccumulation, or aquatic toxicity (EC50/LC50).
  • Testing Framework :
  • Follow OECD 301 for ready biodegradability.
  • Use Daphnia magna (OECD 202) and Aliivibrio fischeri (ISO 11348) for acute aquatic toxicity.
  • Analyze photodegradation products under simulated sunlight (UVA/UVB) .

Q. Data Analysis and Validation

Q. How should researchers design experiments to differentiate this compound from isobaric or isomeric contaminants?

  • Methodological Answer :

  • Chromatographic Separation : Optimize HPLC gradients (C18 column, 0.1% formic acid in water/acetonitrile).
  • High-Resolution MS : Use Q-TOF or Orbitrap systems to resolve exact mass differences (e.g., Δ < 5 ppm).
  • Ion Mobility Spectrometry : Differentiate isomers via collision cross-section (CCS) values .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound pharmacological studies?

  • Methodological Answer :
  • Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism).
  • Report IC50/EC50 with 95% confidence intervals.
  • Use ANOVA with post-hoc correction (e.g., Tukey) for multi-group comparisons .

Properties

CAS No.

93948-19-7

Molecular Formula

C18H23N. HCl

Molecular Weight

253.39 36.46

Appearance

Solid powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

3(5H)-Indolizinone, 6,7,8,8a-tetrahydro-2-methyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.